Technical Whitepaper: Structural, Physicochemical, and Biochemical Profiling of[(3-Methylphenyl)carbamoyl]formic Acid
Technical Whitepaper: Structural, Physicochemical, and Biochemical Profiling of[(3-Methylphenyl)carbamoyl]formic Acid
Executive Summary[(3-Methylphenyl)carbamoyl]formic acid (CAS: 17738-78-2), frequently referred to in literature as N-(m-tolyl)oxamic acid, is a synthetic N-aryloxamate derivative of significant interest in medicinal chemistry and metabolic pharmacology. As a structural isostere of pyruvate, this compound functions as a competitive inhibitor of Lactate Dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis[1]. This whitepaper provides a comprehensive analysis of its molecular geometry, physicochemical properties, validated synthesis protocols, and biochemical mechanisms, serving as a foundational guide for researchers developing targeted metabolic therapies.
Chemical Structure and Molecular Geometry
The molecular architecture of[(3-Methylphenyl)carbamoyl]formic acid (SMILES: Cc1cccc(NC(=O)C(O)=O)c1) consists of three distinct functional domains that dictate its chemical behavior and target binding:
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The m-Tolyl Ring : A lipophilic aromatic system that provides a hydrophobic anchor. The meta-methyl substitution enhances lipid solubility and sterically directs binding within the hydrophobic pockets of enzyme active sites.
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The Amide Linkage : A rigid, planar peptide-like bond that restricts conformational flexibility, ensuring the molecule maintains the optimal geometry for target engagement.
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The Alpha-Keto Carboxylic Acid Motif : The critical pharmacophore. The adjacent carbonyl and carboxyl groups mimic the transition state of pyruvate, allowing the molecule to competitively occupy the substrate-binding cleft of dehydrogenases[1].
Physicochemical Properties
Understanding the physicochemical profile is essential for predicting the compound's pharmacokinetics, solubility, and behavior in assay buffers. The data below synthesizes structural calculations with established database metrics[2][3].
| Property | Value | Causality / Significance |
| IUPAC Name | 2-(3-methylanilino)-2-oxoacetic acid | Standardized nomenclature for structural identification. |
| CAS Number | 17738-78-2 | Unique registry identifier for sourcing and compliance. |
| Molecular Formula | C9H9NO3 | Dictates mass spectrometric parameters. |
| Molecular Weight | 179.17 g/mol | Low molecular weight ensures favorable ligand efficiency. |
| Monoisotopic Mass | 179.05824 Da | Target exact mass for high-resolution mass spectrometry (HRMS). |
| XLogP (Predicted) | 1.6 | Indicates moderate lipophilicity, suitable for cellular permeability. |
| Topological Polar Surface Area | 66.4 Ų | Optimal for membrane crossing without excessive solvation penalties. |
| H-Bond Donors / Acceptors | 2 / 3 | Facilitates robust hydrogen bonding networks within enzyme active sites. |
Synthesis Pathways & Mechanisms
The synthesis of N-aryloxamates requires careful control of nucleophilic acyl substitution to prevent over-reaction (e.g., formation of symmetric oxamides). The most reliable, self-validating protocol involves the condensation of m-toluidine with diethyl oxalate, followed by selective base hydrolysis.
Fig 1: Step-by-step synthesis workflow of [(3-Methylphenyl)carbamoyl]formic acid.
Experimental Protocol: Condensation and Hydrolysis
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Amidation (Intermediate Formation): Combine 1.0 equivalent of m-toluidine with 1.5 equivalents of diethyl oxalate. Causality: Excess diethyl oxalate acts as both reactant and solvent, preventing the formation of the di-substituted N,N'-bis(m-tolyl)oxamide. Reflux at 120°C for 4 hours. Distill off the ethanol byproduct to drive the equilibrium forward.
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Selective Hydrolysis: Isolate the ethyl N-(m-tolyl)oxamate intermediate and dissolve in minimal ethanol. Dropwise, add 1.1 equivalents of 1M NaOH while maintaining the temperature at 0–5°C. Causality: Strict temperature control is mandatory; elevated temperatures will cause the base to cleave the amide bond, destroying the pharmacophore.
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Precipitation: Acidify the aqueous layer with 1M HCl to pH 2. The target compound, [(3-Methylphenyl)carbamoyl]formic acid, will precipitate as a white solid due to the protonation of the carboxylic acid, drastically reducing its aqueous solubility. Filter and recrystallize from hot water/ethanol.
Analytical Characterization Protocols
To ensure the integrity of the synthesized compound, the following self-validating analytical protocols must be executed.
LC-MS (Liquid Chromatography-Mass Spectrometry)
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Methodology: Use a C18 reverse-phase column with a gradient of Water/Acetonitrile (0.1% Formic Acid). Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode .
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Causality & Validation: The carboxylic acid moiety is highly acidic (pKa ~1.5–2.0) and readily deprotonates. The protocol is validated when a dominant [M-H]⁻ peak is observed at m/z 178.05 . Positive mode (ESI+) is less reliable due to poor proton affinity of the amide nitrogen adjacent to electron-withdrawing carbonyls.
¹H NMR Spectroscopy (Nuclear Magnetic Resonance)
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Methodology: Dissolve 5 mg of the sample in DMSO-d6.
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Expected Validation Signals:
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~13.5 ppm (1H, broad singlet): Carboxylic acid proton. Note: This peak may exchange with ambient moisture and broaden out.
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~10.7 ppm (1H, singlet): Amide N-H proton. Its high downfield shift is caused by the strong electron-withdrawing nature of the adjacent alpha-keto acid group.
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6.9 – 7.6 ppm (4H, multiplet): Aromatic protons of the m-tolyl ring.
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2.3 ppm (3H, singlet): Methyl group attached to the aromatic ring.
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Biological Relevance: LDH Inhibition & Metabolic Targeting
Lactate Dehydrogenase (LDH) catalyzes the NADH-dependent reduction of pyruvate to lactate. In highly proliferative cells (such as tumors), glycolysis is upregulated even in the presence of oxygen (the Warburg effect), making LDH-A a prime therapeutic target[4][1].
Unsubstituted oxamate is a classic, albeit weak, competitive inhibitor of LDH (Ki ~26 μM)[4]. The functionalization of the amide nitrogen with a 3-methylphenyl group to form [(3-Methylphenyl)carbamoyl]formic acid significantly alters the binding thermodynamics.
Fig 2: Mechanism of competitive LDH inhibition by[(3-Methylphenyl)carbamoyl]formic acid.
Mechanism of Action
The inhibition is strictly competitive with respect to pyruvate[5]. The alpha-keto acid moiety of[(3-Methylphenyl)carbamoyl]formic acid coordinates with the catalytic His195 and Arg171 residues in the LDH active site, perfectly mimicking the binding of pyruvate. Meanwhile, the m-tolyl ring extends into the adjacent substrate-binding cleft.
Causality of Design: The addition of the bulky, lipophilic m-tolyl group serves two purposes:
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Isoform Selectivity: It exploits subtle steric differences between LDH isoforms (e.g., LDH-A vs. LDH-C4), potentially increasing selectivity compared to simple aliphatic oxamates[6][7].
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Cellular Penetration: The hydrophobic ring offsets the high polarity of the oxamic acid core, improving the molecule's ability to cross the phospholipid bilayer and access cytosolic LDH in in vitro assays.
Conclusion
[(3-Methylphenyl)carbamoyl]formic acid represents a highly engineered molecular tool for probing metabolic pathways. By combining the substrate-mimicking properties of oxamic acid with the lipophilic and steric advantages of an m-tolyl substituent, it offers researchers a stable, easily synthesizable, and analytically verifiable competitive inhibitor for lactate dehydrogenase studies.
References
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PubChemLite. [(3-methylphenyl)carbamoyl]formic acid (C9H9NO3). University of Luxembourg. Available at:[2]
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Molport. [(3-methylphenyl)carbamoyl]formic acid | 17738-78-2. Available at:[3]
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NIH National Library of Medicine. Search for Human Lactate Dehydrogenase A Inhibitors Using Structure-Based Modeling. Available at:[4]
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NIH National Library of Medicine. Small-molecule inhibitors of human LDH5. Available at:[1]
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ACS Publications. Generation of Oxamic Acid Libraries: Antimalarials and Inhibitors of Plasmodium falciparum Lactate Dehydrogenase. Available at:
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Taylor & Francis Online. Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Available at:[6]
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